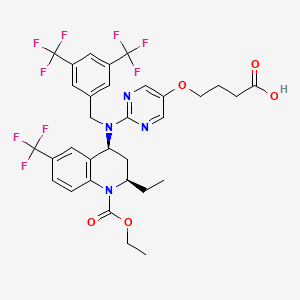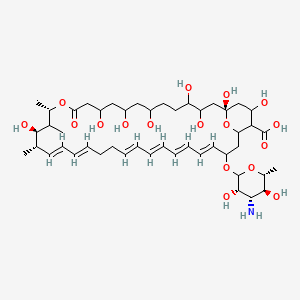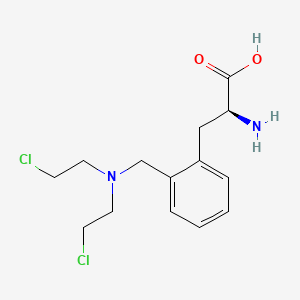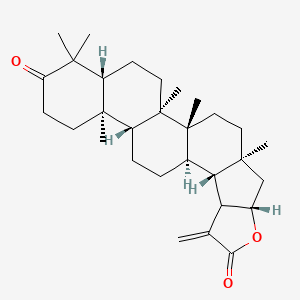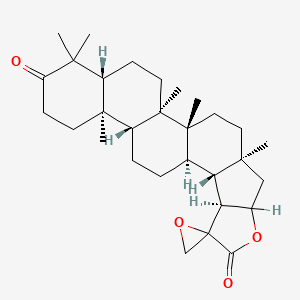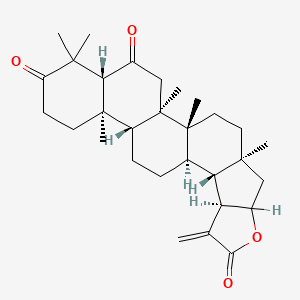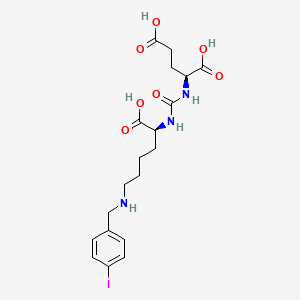
Iofolastat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a small molecule that exhibits high affinity for prostate-specific membrane antigen (PSMA), making it particularly useful in molecular imaging for prostate cancer . The compound is radiolabeled with iodine-123, which allows for gamma scintigraphy imaging of PSMA-expressing prostate cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Iofolastat involves the incorporation of iodine-123 into a glutamate-urea-lysine analogue. The specific synthetic route and reaction conditions are proprietary and not widely published. the general process involves the radiolabeling of the precursor molecule with iodine-123 under controlled conditions to ensure high purity and specific activity .
Industrial Production Methods: Industrial production of this compound typically involves the use of automated synthesis modules to ensure reproducibility and safety. The process includes the preparation of the precursor molecule, radiolabeling with iodine-123, purification, and quality control to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Iofolastat primarily undergoes radiolabeling reactions. The key reaction involves the substitution of a hydrogen atom with iodine-123 in the precursor molecule. This radiolabeling reaction is typically carried out under mild conditions to preserve the integrity of the molecule .
Common Reagents and Conditions:
Reagents: Precursor molecule (glutamate-urea-lysine analogue), iodine-123.
Conditions: Mild reaction conditions, typically involving aqueous or organic solvents, and controlled temperature and pH to ensure high yield and purity
Major Products: The major product of the radiolabeling reaction is this compound I-123, which is then purified and formulated for clinical use .
Scientific Research Applications
Iofolastat has several scientific research applications, particularly in the field of medical imaging:
Chemistry: Used as a radiolabeled tracer in the study of PSMA expression and distribution in biological systems
Biology: Helps in understanding the biological pathways and mechanisms involving PSMA in prostate cancer
Medicine: Primarily used in the imaging of prostate cancer to detect and monitor metastatic disease. .
Industry: Utilized in the development and testing of new diagnostic radiopharmaceuticals and imaging techniques
Mechanism of Action
Iofolastat exerts its effects by selectively binding to PSMA, a cell surface protein highly expressed in prostate cancer cells. The radiolabeled compound allows for the visualization of PSMA-expressing cells using gamma scintigraphy. This imaging technique provides detailed information on the location and extent of prostate cancer, aiding in diagnosis and treatment planning .
Comparison with Similar Compounds
MIP-1072: Another PSMA inhibitor used for imaging prostate cancer.
MIP-1095: Similar to MIP-1072, used for imaging and potentially therapeutic applications.
Comparison: Iofolastat is unique in its use of iodine-123 as the radiolabel, which provides high-resolution imaging with minimal radiation exposure to the patient. Compared to other PSMA inhibitors like MIP-1072 and MIP-1095, this compound offers distinct advantages in terms of imaging quality and safety .
Properties
CAS No. |
949575-20-6 |
|---|---|
Molecular Formula |
C19H26IN3O7 |
Molecular Weight |
535.3 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-5-[(4-iodophenyl)methylamino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C19H26IN3O7/c20-13-6-4-12(5-7-13)11-21-10-2-1-3-14(17(26)27)22-19(30)23-15(18(28)29)8-9-16(24)25/h4-7,14-15,21H,1-3,8-11H2,(H,24,25)(H,26,27)(H,28,29)(H2,22,23,30)/t14-,15-/m0/s1 |
InChI Key |
OXUUJYOSVPMNKP-GJZGRUSLSA-N |
SMILES |
C1=CC(=CC=C1CNCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I |
Isomeric SMILES |
C1=CC(=CC=C1CNCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)I |
Canonical SMILES |
C1=CC(=CC=C1CNCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I |
Appearance |
Solid powder |
Key on ui other cas no. |
949575-20-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(3-(1-carboxy-5-(4-iodobenzylamino)pentyl)ureido)pentanedioic acid MIP 1072 MIP-1072 MIP1072 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(4-aminophenoxy)pentyl]-2-methoxybenzamide](/img/structure/B1677072.png)
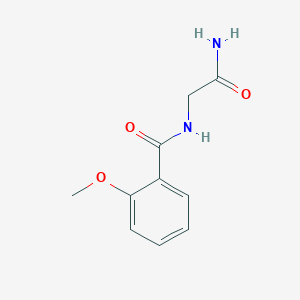
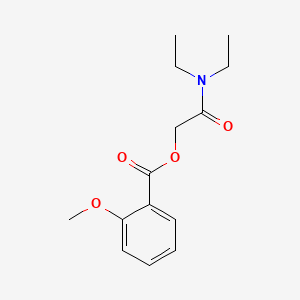
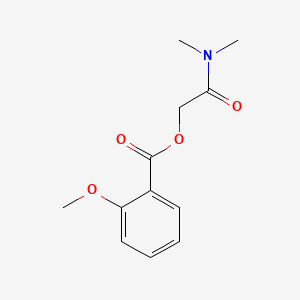
![2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B1677077.png)

